2-[(1-Methylpyrrolidin-3-yl)oxy]-6-(trifluoromethyl)pyridine
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Overview
Description
2-[(1-Methylpyrrolidin-3-yl)oxy]-6-(trifluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with a trifluoromethyl group and a pyrrolidinyl-oxy group
Preparation Methods
The synthesis of 2-[(1-Methylpyrrolidin-3-yl)oxy]-6-(trifluoromethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine derivatives and trifluoromethylating agents.
Reaction Conditions: The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production: Industrial production methods may involve continuous flow reactors to optimize yield and purity. The process is scaled up from laboratory conditions to meet industrial demands.
Chemical Reactions Analysis
2-[(1-Methylpyrrolidin-3-yl)oxy]-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions: Typical reagents include sodium hydride, lithium aluminum hydride, and various halogenating agents. Reaction conditions often involve controlled temperatures and inert atmospheres.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully hydrogenated derivatives.
Scientific Research Applications
2-[(1-Methylpyrrolidin-3-yl)oxy]-6-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: In the industrial sector, it is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(1-Methylpyrrolidin-3-yl)oxy]-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis. The exact pathways depend on the specific biological context and the target cells or tissues.
Comparison with Similar Compounds
2-[(1-Methylpyrrolidin-3-yl)oxy]-6-(trifluoromethyl)pyridine can be compared with other similar compounds:
Similar Compounds: Examples include 2-(pyrrolidin-3-yl)oxy-6-(trifluoromethyl)pyridine and 2-[(1-methylpyrrolidin-3-yl)oxy]-5-(trifluoromethyl)pyridine.
Uniqueness: The presence of the trifluoromethyl group and the specific positioning of the pyrrolidinyl-oxy group confer unique chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
2-(1-methylpyrrolidin-3-yl)oxy-6-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c1-16-6-5-8(7-16)17-10-4-2-3-9(15-10)11(12,13)14/h2-4,8H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZPWUYBYRPVQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)OC2=CC=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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